2-[(1-Hydroxybutan-2-yl)amino]propanoic acid
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Overview
Description
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is an organic compound with the molecular formula C7H15NO3 It is characterized by the presence of a hydroxy group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid typically involves the reaction of 2-aminopropanoic acid with 1-hydroxybutan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, precise control of reaction conditions, and the use of advanced separation techniques to isolate the desired product. The process is optimized for yield and purity to meet the requirements of various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 2-[(1-oxobutan-2-yl)amino]propanoic acid, while reduction of the amino group may produce 2-[(1-hydroxybutan-2-yl)amino]ethane.
Scientific Research Applications
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Hydroxybutan-2-yl)amino]ethanoic acid
- 2-[(1-Hydroxybutan-2-yl)amino]butanoic acid
- 2-[(1-Hydroxybutan-2-yl)amino]pentanoic acid
Uniqueness
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Biological Activity
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid, also known as a derivative of amino acids, has gained attention in recent years for its potential biological activities. This compound is characterized by its unique functional groups, which facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry and biochemical research.
Chemical Structure and Properties
The chemical structure of this compound includes both hydroxy and amino functional groups, which are critical for its biological activity. The presence of these groups allows the compound to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound interacts with specific enzymes, potentially modulating their activity. For instance, it may act as an inhibitor or activator depending on the target enzyme involved in metabolic pathways.
- Cell Signaling : By influencing signaling pathways, this compound can affect cellular responses related to growth, metabolism, and apoptosis .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Metabolic Regulation : Studies suggest that this compound may play a role in regulating metabolic pathways, particularly those involving amino acids and energy metabolism.
-
Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications, including:
- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
- Antitumor Activity : Preliminary findings indicate that it could possess anti-tumor properties by affecting cancer cell proliferation through modulation of specific signaling pathways .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit leucyl aminopeptidases (LAPs), enzymes involved in protein degradation and processing. The inhibition was linked to altered metabolic processes within cells .
- Cancer Research : Another study focused on the compound's ability to modulate the PI3K signaling pathway, which is crucial in cancer progression. The results indicated that it could selectively inhibit Class I PI3K isoforms associated with various cancers .
Data Table: Biological Activities
Properties
IUPAC Name |
2-(1-hydroxybutan-2-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-6(4-9)8-5(2)7(10)11/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKGWQZHHQCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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